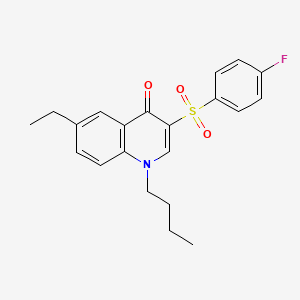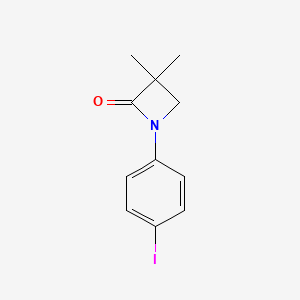
1-(4-Iodophenyl)-3,3-dimethylazetidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Iodophenyl)-3,3-dimethylazetidin-2-one is an organic compound characterized by the presence of an iodophenyl group attached to a dimethylazetidinone ring
Méthodes De Préparation
The synthesis of 1-(4-Iodophenyl)-3,3-dimethylazetidin-2-one typically involves several steps, starting from readily available precursors. One common synthetic route includes the reaction of 4-iodoaniline with a suitable azetidinone precursor under controlled conditions. The reaction conditions often involve the use of solvents such as chloroform and reagents like phosphorus pentachloride . The process may also include purification steps such as recrystallization to obtain the final product in high purity.
Industrial production methods for this compound are designed to be efficient and scalable. These methods often employ continuous flow reactors and automated systems to ensure consistent quality and yield. The use of environmentally friendly solvents and reagents is also a key consideration in industrial synthesis.
Analyse Des Réactions Chimiques
1-(4-Iodophenyl)-3,3-dimethylazetidin-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom in the phenyl ring can be replaced by other substituents through reactions such as the Suzuki-Miyaura coupling. Common reagents for these reactions include palladium catalysts and boronic acids.
Oxidation and Reduction: The azetidinone ring can be subjected to oxidation and reduction reactions to modify its chemical structure. These reactions often involve reagents like sodium borohydride for reduction and potassium permanganate for oxidation.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex ring structures, which are useful in the synthesis of various pharmaceuticals.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling typically results in the formation of biaryl compounds.
Applications De Recherche Scientifique
1-(4-Iodophenyl)-3,3-dimethylazetidin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors. It is used in the design of new drugs and therapeutic agents.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent. Its ability to undergo various chemical modifications makes it a versatile candidate for drug development.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of 1-(4-Iodophenyl)-3,3-dimethylazetidin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the modifications made to the compound. For example, in medicinal chemistry, the compound may inhibit certain enzymes involved in disease processes, thereby exerting therapeutic effects .
Comparaison Avec Des Composés Similaires
1-(4-Iodophenyl)-3,3-dimethylazetidin-2-one can be compared with other similar compounds, such as:
4-Iodophenol: This compound also contains an iodophenyl group but lacks the azetidinone ring.
1-(4-Iodophenyl)piperidin-2-one: This compound has a similar structure but with a piperidinone ring instead of an azetidinone ring.
The uniqueness of this compound lies in its combination of the iodophenyl group with the azetidinone ring, which imparts distinct chemical and biological properties.
Propriétés
IUPAC Name |
1-(4-iodophenyl)-3,3-dimethylazetidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12INO/c1-11(2)7-13(10(11)14)9-5-3-8(12)4-6-9/h3-6H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUFCCPMXWSDASE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C1=O)C2=CC=C(C=C2)I)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12INO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
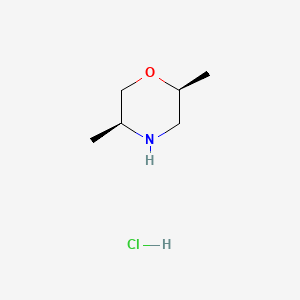
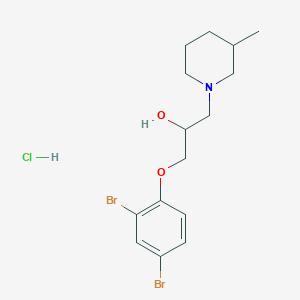
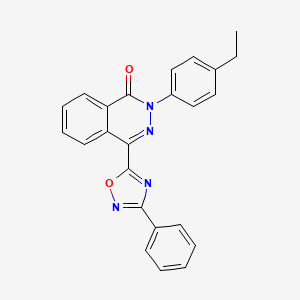
![3-(1,3-benzodioxol-5-ylmethyl)-2-[(2-phenylethyl)sulfanyl][1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2584824.png)
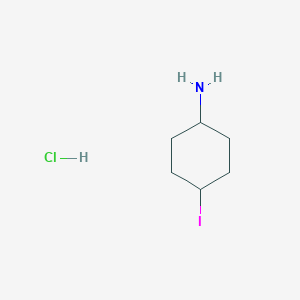
![1-{[1-(naphthalene-1-carbonyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole](/img/structure/B2584826.png)
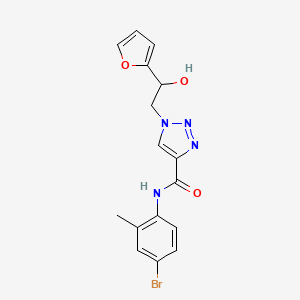
![N-(4-fluoro-2-methylphenyl)-2-[4-methyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide](/img/structure/B2584830.png)
![N-(3-chloro-4-fluorophenyl)-2-{[5-phenyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2584832.png)
![3-amino-4,5-dichloro-N-[1-(dimethylamino)-4-methylpentan-2-yl]benzamide](/img/structure/B2584834.png)
![methyl 2-(8-(2-methoxy-5-methylphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2584836.png)
![2-(12,14-dioxo-11,12,14,15-tetrahydro-9H-9,10-[3,4]epipyrroloanthracen-13(10H)-yl)-3-(1H-imidazol-5-yl)propanoic acid](/img/structure/B2584838.png)
![Ethyl 6-methyl-2-(3,4,5-trimethoxybenzamido)thieno[2,3-d]thiazole-5-carboxylate](/img/structure/B2584843.png)
